Triethyl(pent-4-ynoxy)silane
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Overview
Description
Triethyl(pent-4-ynoxy)silane is an organosilicon compound with the molecular formula C₁₁H₂₂OSi It is characterized by the presence of a silicon atom bonded to three ethyl groups and a pent-4-ynoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(pent-4-ynoxy)silane can be synthesized through several methods. One common approach involves the reaction of triethylsilane with pent-4-yn-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product. The general reaction scheme is as follows:
C₂H₅₃SiH+HOCH₂CH₂C≡CH→C₂H₅₃SiOCH₂CH₂C≡CH+H₂
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Triethyl(pent-4-ynoxy)silane undergoes various chemical reactions, including:
Reduction: The silicon-hydrogen bond in triethylsilane is reactive and can participate in reduction reactions. For example, it can reduce aldehydes and ketones to their corresponding alcohols.
Substitution: The pent-4-ynoxy group can undergo substitution reactions, where the alkyne moiety can be functionalized with different substituents.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.
Solvents: Reactions are typically carried out in organic solvents like toluene, hexane, or dichloromethane.
Temperature: Reaction temperatures can vary, but many reactions occur at room temperature or slightly elevated temperatures.
Major Products
Alcohols: Reduction of carbonyl compounds yields alcohols.
Functionalized Alkynes: Substitution reactions can produce a variety of functionalized alkynes.
Silyl Ethers: Hydrosilylation reactions can form silyl ethers.
Scientific Research Applications
Triethyl(pent-4-ynoxy)silane has several applications in scientific research:
Organic Synthesis: It is used as a reducing agent and a hydride source in organic synthesis. Its ability to participate in hydrosilylation reactions makes it valuable for the synthesis of complex molecules.
Materials Science: The compound is used in the preparation of silicon-containing polymers and materials. Its unique structure allows for the incorporation of silicon into various polymer backbones, enhancing their properties.
Biology and Medicine: Research is ongoing into the potential biological applications of silicon-containing compounds. This compound may be explored for its potential use in drug delivery systems or as a component in biomedical materials.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of triethyl(pent-4-ynoxy)silane in chemical reactions involves the activation of the silicon-hydrogen bond. Catalysts facilitate the cleavage of this bond, allowing the silicon atom to form new bonds with other atoms or groups. The pent-4-ynoxy group can also participate in reactions through its alkyne moiety, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar to triethyl(pent-4-ynoxy)silane, triethylsilane is used as a reducing agent and a hydride source in organic synthesis. it lacks the pent-4-ynoxy group, which limits its reactivity in certain reactions.
Trimethylsilane: Another related compound, trimethylsilane, has three methyl groups attached to the silicon atom. It is less reactive than this compound due to the absence of the alkyne functionality.
Triethylsilylacetylene: This compound contains an ethynyl group bonded to a triethylsilyl group. It shares some reactivity with this compound but differs in its overall structure and applications.
Uniqueness
This compound is unique due to the presence of both the triethylsilane and pent-4-ynoxy functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to undergo both reduction and hydrosilylation reactions makes it a versatile reagent in organic synthesis and materials science.
Properties
IUPAC Name |
triethyl(pent-4-ynoxy)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-5-9-10-11-12-13(6-2,7-3)8-4/h1H,6-11H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOKERJRJGIYPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCCCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611802 |
Source
|
Record name | Triethyl[(pent-4-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174064-03-0 |
Source
|
Record name | Triethyl[(pent-4-yn-1-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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